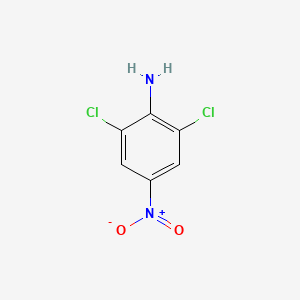

2,6-Dichloro-4-nitroaniline

C6H2Cl2(NO2)(NH2)

C6H4Cl2N2O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H2Cl2(NO2)(NH2)

C6H4Cl2N2O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.38e-05 M

In water, 6.3 mg/L at 20 °C

Soluble in ethanol and acid; slightly soluble in DMSO

All in g/L at 20 °C: 34 acetone; 4.6 benzene; 12 chloroform; 60 cyclohexane; 40 dioxane; 19 ethyl acetate

SLIGHTLY SOL IN NON-POLAR SOLVENTS

Solubility in water at 20 °C: none

Synonyms

Canonical SMILES

- Dichloran is used in microbiology, specifically in the formulation of various types of agar used for microbial culture .

- Dichloran Glycerol Agar and Dichloran Rose Bengal Agar are two examples where Dichloran is used .

- These agars are used for the enumeration of yeasts and molds in various products .

- Dichloran has been identified as an emerging environmental pollutant, particularly in Asia .

- It is a highly chlorinated flame retardant that has been manufactured for the past 40 years .

- Its presence in the environment was initially reported in 2006 .

- It has been found in various biotic and abiotic environmental matrices .

Microbiology

Environmental Science

Chemical Analysis

- Dichloran is identified as an emerging environmental pollutant, particularly in Asia .

- It is used in industrial polymers, plastic, resins, and nylons .

- As a flame retardant, it is also used for the coating of wires, cables, computer connectors, and plastic roofing materials .

- Dichloran is used in the formulation of Dichloran-Rose Bengal Medium for enumeration and isolation of molds from foods .

- This medium restricts the colony size of spreading molds and recovers a wider range of species in higher numbers than other enumeration media .

Pollution Research

Food Research

Genetic Toxicology

- Dichloran is used in the formulation of Dichloran Rose-Bengal Chloramphenicol (DRBC) medium, which is preferred for isolating mycotoxigenic fungal contaminants in silage .

- This medium allows for better enumeration of certain fungal species that cannot be accomplished using other media .

- The results of this study may serve as a foundation for further research on the increasing problem of mould contamination in silage and may indicate which moulds to focus on in further research regarding mycotoxin contamination of this feed commodity .

- Dichloran has been used in the screening of fungicides .

- For the detection of F. graminearum in plant material, Czapek Dox propiconazole dichloran agar was found to be a better medium than Komada’s media .

Mycotoxin Research

Fungicide Screening

Industrial Applications

2,6-Dichloro-4-nitroaniline is an organic compound with the chemical formula C₆H₄Cl₂N₂O₂. It is a member of the nitroaniline family, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position of the aniline ring. This compound is primarily recognized as a precursor in the synthesis of various dyes, particularly disperse brown 1, and has garnered attention for its potential applications in agriculture as a fungicide . Its physical properties include a melting point ranging from 187°C to 191°C and a solubility profile that varies across different solvents .

The synthesis of 2,6-dichloro-4-nitroaniline typically involves chlorination reactions. One common method includes treating 4-nitroaniline with a mixture of hydrochloric acid and hydrogen peroxide, which acts as a chlorine source. This process can yield the compound in high purity and yield . The general reaction can be summarized as follows:

In addition to this synthesis route, other methods utilize hypochlorous acid in an aqueous medium, where the temperature is carefully controlled to optimize yield .

Several methods have been developed for synthesizing 2,6-dichloro-4-nitroaniline:

- Chlorination of 4-Nitroaniline: This method involves chlorinating 4-nitroaniline using hypochlorous acid in an aqueous medium under controlled temperatures .

- Hydrochloric Acid and Hydrogen Peroxide: A mixture of hydrochloric acid and hydrogen peroxide serves as a chlorinating agent for 4-nitroaniline, yielding 2,6-dichloro-4-nitroaniline with high efficiency .

- Reflux Method: This technique involves heating a mixture of reactants at reflux for extended periods (e.g., 15 hours) to ensure complete reaction and product formation .

The primary applications of 2,6-dichloro-4-nitroaniline include:

- Dye Manufacturing: It serves as a precursor for various azo dyes used in textiles.

- Agricultural Fungicide: Its efficacy against fungal pathogens makes it useful in crop protection strategies .

- Research: It is utilized in studies related to environmental chemistry and toxicology due to its unique chemical properties.

Interaction studies involving 2,6-dichloro-4-nitroaniline have focused on its behavior in various solvents and its reactivity with hydroxyl radicals. The compound's solubility characteristics have been analyzed across different temperatures and solvent mixtures, revealing insights into its environmental fate and transport mechanisms . Understanding these interactions is crucial for assessing its ecological impact.

When comparing 2,6-dichloro-4-nitroaniline with other related compounds, several notable similarities and differences emerge:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Nitroaniline | C₆H₆N₂O₂ | Precursor to many dyes; lacks chlorine substituents |

| 3-Chloro-4-nitroaniline | C₆H₄ClN₂O₂ | Chlorine at position 3; different biological activity |

| 2-Amino-5-chlorobenzenesulfonic acid | C₆H₈ClN₂O₃S | Sulfonic acid group; used in dye manufacturing |

| Dichlorophenol | C₆H₄Cl₂O | Used as disinfectant; lacks amino group |

The uniqueness of 2,6-dichloro-4-nitroaniline lies in its specific chlorination pattern and nitro substitution, which influence both its chemical reactivity and biological activity compared to these similar compounds.

2,6-Dichloro-4-nitroaniline is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol [1] [2] [3]. The compound exists as a single molecular species with the empirical formula identical to its molecular formula, indicating no simplification of the ratio of constituent atoms. The Chemical Abstracts Service (CAS) registry number for this compound is 99-30-9 [1] [2] [3], and it is assigned the MDL number MFCD00007677 [1] [2] [3].

The International Chemical Identifier (InChI) key for 2,6-dichloro-4-nitroaniline is BIXZHMJUSMUDOQ-UHFFFAOYSA-N [1] [4], providing a unique digital fingerprint for the molecule. The compound can be represented using the Simplified Molecular-Input Line-Entry System (SMILES) notation as Nc1c(Cl)cc(cc1Cl)N+=O [1] [3], which describes the connectivity and arrangement of atoms within the molecular structure.

The molecule consists of a benzene ring substituted with an amino group (-NH2) at position 1, chlorine atoms at positions 2 and 6, and a nitro group (-NO2) at position 4 [5] [6]. This substitution pattern creates a compound with distinct chemical properties resulting from the combined effects of electron-donating amino functionality and electron-withdrawing chlorine and nitro substituents.

Crystallographic Characterization

Unit Cell Parameters and Space Group Determination

Crystallographic analysis reveals that 2,6-dichloro-4-nitroaniline crystallizes in the monoclinic crystal system [7]. The unit cell parameters have been precisely determined through X-ray diffraction studies using copper Kα radiation [7]. The unit cell dimensions are: a = 3.723 Å, b = 17.833 Å, and c = 11.834 Å, with a beta angle of 94.12° [7]. The compound crystallizes in the space group P21/c, which is a common space group for organic molecules [7].

The unit cell contains four formula units (Z = 4) [7], indicating that there are four molecules of 2,6-dichloro-4-nitroaniline per unit cell. The crystals are generally twinned, which is a common occurrence in monoclinic crystals and can affect the quality of diffraction data [7]. The structure determination was accomplished using Patterson methods, electron-density mapping, and full-matrix least-squares refinement techniques [7].

The final reliability factor (R-factor) achieved in the structure refinement was 0.038 for 726 observed reflections [7], indicating a high-quality crystal structure determination. This low R-factor demonstrates excellent agreement between the observed and calculated structure factors, confirming the accuracy of the determined atomic positions and parameters.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2,6-dichloro-4-nitroaniline exhibits several noteworthy features that distinguish it from planar aromatic systems [7]. Both the amino and nitro functional groups deviate from coplanarity with the aromatic ring, each being rotated approximately 7° out of the aromatic plane [7]. This non-planar arrangement is significant for understanding the compound's electronic properties and reactivity patterns.

The bond distances within the molecule provide insight into the electronic structure and hybridization states of the constituent atoms [7]. The carbon-nitrogen bond connecting the amino group to the aromatic ring measures 1.358 Å [7], which is shorter than a typical single C-N bond due to partial double-bond character arising from resonance interactions. In contrast, the carbon-nitrogen bond connecting the nitro group to the aromatic ring is 1.466 Å [7], reflecting the different hybridization and electronic environment of the nitro nitrogen atom.

The aromatic ring itself maintains planarity, as expected for a benzene derivative [7]. The chlorine substituents occupy positions that minimize steric hindrance while maximizing electronic stabilization through their electron-withdrawing effects. The molecular conformation represents a balance between electronic optimization and steric considerations, particularly given the bulky nature of the chlorine atoms and the nitro group.

Resonance Structures and Electronic Delocalization

The electronic structure of 2,6-dichloro-4-nitroaniline can be understood through consideration of multiple resonance structures that contribute to the overall stability and properties of the molecule [7]. The amino group acts as an electron-donating substituent through resonance, while both the chlorine atoms and the nitro group function as electron-withdrawing groups.

The resonance interaction between the amino group and the aromatic ring results in partial double-bond character in the C-N(amino) bond, as evidenced by the shortened bond distance of 1.358 Å compared to a typical single C-N bond [7]. This resonance contribution increases electron density at the ortho and para positions of the aromatic ring, which in this molecule correspond to positions occupied by chlorine atoms and the nitro group.

The nitro group participates in resonance structures that withdraw electron density from the aromatic ring through both inductive and resonance effects. The longer C-N(nitro) bond distance of 1.466 Å reflects the different nature of this bond compared to the amino connection [7]. The nitro group's strong electron-withdrawing character helps stabilize the overall molecular structure and influences the compound's chemical reactivity.

The presence of chlorine atoms at positions 2 and 6 introduces additional electronic effects through their electron-withdrawing inductive properties. These substituents help modulate the electron density distribution around the aromatic ring and contribute to the compound's overall electronic characteristics. The combination of electron-donating and electron-withdrawing substituents creates a complex electronic environment that affects both physical and chemical properties.

Thermodynamic Properties

Phase Transition Behavior (Melting/Boiling Points)

The phase transition behavior of 2,6-dichloro-4-nitroaniline reflects the intermolecular interactions present in both solid and liquid phases. The compound exhibits a melting point in the range of 190-195°C [1] [2] [4] [8], with most sources reporting values around 193°C [8] [9]. This relatively high melting point indicates strong intermolecular forces in the crystalline state, likely arising from hydrogen bonding interactions involving the amino group and dipole-dipole interactions between the polar nitro and chloro substituents.

The boiling point of 2,6-dichloro-4-nitroaniline under atmospheric pressure exceeds 350°C [10], demonstrating the substantial energy required to overcome intermolecular attractions in the liquid phase. Under reduced pressure conditions, the compound boils at 130°C when the pressure is reduced to 2.3 mmHg [2] [8] [9], illustrating the inverse relationship between vapor pressure and boiling temperature.

The high thermal stability of the compound is reflected in its elevated decomposition temperature, which occurs well above the normal boiling point [10]. This thermal behavior is characteristic of substituted anilines, where the aromatic ring provides inherent stability, while the substituents influence the specific temperature ranges for phase transitions.

Solubility Profile in Organic Solvents and Water

The solubility characteristics of 2,6-dichloro-4-nitroaniline demonstrate a strong preference for organic solvents over aqueous media [2] [11] [12] [9]. In water at 20°C, the compound exhibits extremely limited solubility of only 6 mg/L [2] [9], classifying it as essentially insoluble in water under ambient conditions. The aqueous solubility increases with temperature, reaching 1 g/L at 60°C [3] [13], indicating a positive temperature coefficient for dissolution in water.

Comprehensive solubility studies have established the solubility ranking in various solvents as follows: N-methyl pyrrolidone > 1,4-dioxane > ethyl acetate > acetonitrile > n-butanol > n-propanol > ethanol > ethylene glycol > isopropanol > methanol > cyclohexane > water [11]. This ranking reflects the influence of solvent polarity, hydrogen bonding capacity, and molecular interactions on dissolution behavior.

The compound shows excellent solubility in polar aprotic solvents such as acetone, dioxane, and N-methyl pyrrolidone [2] [11] [9]. It also dissolves readily in alcoholic solvents including ethanol, methanol, n-propanol, and n-butanol [11] [9]. Chloroform provides moderate solubility [2] [9], while nonpolar solvents like cyclohexane exhibit limited dissolution capacity [11].

Temperature-dependent solubility studies conducted from 278.15 to 323.15 K demonstrate that solubility increases with temperature in all examined solvents [11] [12]. This thermodynamic behavior follows typical patterns for organic compounds and has been successfully modeled using various correlation equations including the modified Apelblat equation, Wilson model, NRTL model, and λh equation [11] [12].

Spectroscopic Fingerprints Across Electromagnetic Spectrum

The spectroscopic properties of 2,6-dichloro-4-nitroaniline provide detailed information about its electronic structure and vibrational characteristics across different regions of the electromagnetic spectrum. Mass spectrometric analysis reveals the molecular ion peak at m/z 206 [14], corresponding to the molecular weight, along with characteristic fragmentation patterns that confirm the molecular structure.

Infrared spectroscopy identifies key functional group vibrations characteristic of the substituted aniline structure. The amino group exhibits N-H stretching vibrations in the region typical for aromatic amines, while the nitro group shows characteristic asymmetric and symmetric N-O stretching frequencies. The C-Cl stretching vibrations appear in the expected range for aromatic chloro compounds, and the aromatic C=C stretching modes are observed in the fingerprint region.

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift patterns that reflect the electronic environment of individual atoms. The aromatic protons exhibit chemical shifts influenced by the electron-withdrawing effects of the chlorine and nitro substituents, while the amino protons appear in a region characteristic of aniline derivatives.

Electronic absorption spectroscopy reveals the compound's interaction with ultraviolet and visible radiation, showing absorption bands that correspond to π→π* transitions within the aromatic system and n→π* transitions associated with the nitro group [15]. These electronic transitions are influenced by the substituent effects and provide information about the compound's electronic structure and potential applications in detection and sensing applications [15].

Laboratory-Scale Synthesis Protocols

Direct Chlorination of 4-Nitroaniline Precursors

The direct chlorination of 4-nitroaniline represents the most widely utilized synthetic approach for producing 2,6-dichloro-4-nitroaniline in laboratory settings. This methodology involves the electrophilic aromatic substitution of chlorine atoms at the ortho positions relative to the amino group [1] [2].

The classical protocol employs chlorine gas as the chlorinating agent in acidic media. In the acetic acid medium method, 4-nitroaniline is suspended in glacial acetic acid at temperatures ranging from 16-20°C, followed by controlled addition of chlorine gas over a period of four hours [1]. The reaction achieves yields of 92.3% with a chlorine to nitroaniline molar ratio of 1.9-2.0:1. The mechanism proceeds through formation of a chloronium ion intermediate, which subsequently attacks the electron-rich positions ortho to the amino group [1].

An alternative aqueous hydrochloric acid approach operates at elevated temperatures of 140°C under pressure conditions. This method demonstrates exceptional conversion efficiency of 99.45% using a reduced chlorine to substrate ratio of 1.5:1, though requiring extended reaction times of 24 hours [3]. The high temperature facilitates rapid chlorine dissolution and enhances reaction kinetics, while the acidic medium prevents undesired side reactions.

Recent advances in microflow technology have revolutionized laboratory-scale synthesis through liquid-liquid chlorination systems [2] [4]. These systems employ 1,2-dichloroethane as a chlorine carrier, achieving remarkable conversion rates of 98.3% and selectivity of 90.6% within residence times of merely 1.6 seconds [2]. The microflow approach addresses traditional limitations of gas-liquid chlorination including poor mass transfer, safety concerns, and limited controllability.

Optimization of Reaction Stoichiometry and Conditions

Stoichiometric optimization represents a critical aspect of efficient 2,6-dichloro-4-nitroaniline synthesis. The chlorine to 4-nitroaniline molar ratio significantly influences both conversion and selectivity. Optimal ratios typically range from 1.8 to 2.5 moles of chlorine per mole of substrate, with the preferred range being 1.9-2.0:1 for maximum yield while minimizing overchlorination [1] [5].

Temperature control emerges as paramount for achieving optimal results. Lower temperatures of 16-20°C favor selective dichlorination while suppressing formation of trichlorinated byproducts [1]. However, elevated temperatures up to 65°C can be employed when rapid reaction rates are prioritized, though this may compromise selectivity [1]. The liquid-liquid microflow systems operate effectively at moderate temperatures of 25-30°C, combining high efficiency with improved safety profiles [2].

Reaction medium composition profoundly affects both reaction rate and product quality. Glacial acetic acid provides superior results compared to aqueous acidic media, offering improved product handleability through larger crystal formation and enhanced filterability [1]. The acetic acid concentration should exceed 80 weight percent to minimize aqueous effluent generation while maintaining high reaction efficiency [1].

Hydrogen chloride addition serves dual purposes in the chlorination process. It prevents undesirable side reactions and enhances reaction rates through maintenance of optimal acidity levels [1] [6]. Typical addition rates range from 0.2-0.8 moles per mole of substrate, with optimal performance achieved at 0.4 moles per mole of 4-nitroaniline .

Alternative Pathways Using Modern Catalytic Systems

Contemporary synthetic methodologies have introduced several innovative catalytic approaches that offer enhanced selectivity and improved environmental profiles. Iron(III) chloride catalysis in ionic liquid media represents a significant advancement, enabling chlorination at moderate temperatures of 40-70°C while providing excellent recyclability of the catalytic system [8].

Photoredox catalysis using N-chlorosuccinimide under visible light irradiation offers a green chemistry alternative to traditional thermal processes [9] [10]. This approach operates at ambient temperature and eliminates the need for high-temperature reaction conditions while maintaining good selectivity for ortho-chlorination.

Electrochemical chlorination provides another modern alternative, utilizing anodic oxidation to generate chlorinating species in situ [11]. This methodology eliminates the need for gaseous chlorine handling while offering precise control over chlorine generation rates. The electrochemical approach demonstrates particular utility in continuous flow applications where precise stoichiometric control is essential.

Manganese-catalyzed systems employing aminopyridine ligands enable novel reaction pathways that can access rearranged chlorinated products [12]. While primarily developed for cyclopropane-containing substrates, these catalysts show promise for expanding the synthetic toolkit available for nitroaniline functionalization.

Industrial Manufacturing Processes

Batch Reactor Configurations and Process Engineering

Industrial production of 2,6-dichloro-4-nitroaniline predominantly employs batch reactor systems due to their operational flexibility and suitability for specialty chemical manufacturing [13] [14]. Glass-lined steel reactors represent the most common configuration for volumes ranging from 500-5000 liters, offering adequate corrosion resistance for dilute acid conditions while maintaining moderate capital costs [14].

For more demanding applications involving concentrated chlorine and hydrogen chloride, Hastelloy C-276 reactors provide superior corrosion resistance across temperature ranges of 0-200°C and operating pressures up to 10 bar [14]. These systems excel in specialty chemical production where product purity requirements justify the increased capital investment.

Process engineering considerations include precise temperature control through external cooling systems, typically employing chilled water or brine circulation [1] [15]. Agitation systems must provide adequate mixing while minimizing mechanical stress on reactor internals. Typical stirring speeds range from 200-400 revolutions per minute to ensure proper mass transfer without excessive shear [14].

Vapor handling systems represent critical safety and environmental considerations. Chlorine and hydrogen chloride vapors require scrubbing with sodium hydroxide solutions or lime slurry to prevent atmospheric emissions [1] [16]. The scrubbing systems often incorporate valuable byproduct recovery, converting waste chlorine to sodium hypochlorite for commercial applications [16].

Heat management strategies focus on reaction exotherm control and waste heat recovery. The chlorination reaction generates significant heat that must be removed to maintain optimal temperature conditions [17] [18]. Modern installations incorporate heat recovery systems that can capture 60-75% of the thermal energy for steam generation or other plant utilities [19].

Continuous Flow Synthesis Advancements

Continuous flow processing offers significant advantages for industrial 2,6-dichloro-4-nitroaniline production, including improved safety, enhanced heat and mass transfer, and superior process control [20] [21]. Microflow liquid-liquid systems demonstrate exceptional performance with residence times of 1-10 seconds and excellent temperature control [2].

Packed bed reactor configurations provide scalable alternatives for larger production volumes, accommodating flow rates from 10-100 milliliters per minute with residence times of 5-30 minutes [20]. These systems offer good mass transfer characteristics while maintaining relatively low capital costs and moderate maintenance requirements.

Tubular flow reactors represent the most economical continuous option for high-volume production, handling flow rates up to 500 milliliters per minute [20]. While mass transfer characteristics are moderate compared to microflow systems, the direct scalability and low maintenance requirements make tubular reactors attractive for commodity applications.

Membrane reactor technology offers unique advantages for applications requiring precise separation of reaction products [20]. These systems provide excellent mass transfer and good heat management but suffer from limited scalability and high maintenance requirements that restrict their application to specialized products.

Heat integration in continuous flow systems enables superior energy efficiency compared to batch processing [20]. The continuous nature allows for heat exchanger networks that can recover substantial portions of reaction heat for preheating feed streams or generating utility steam.

Waste Management and Byproduct Utilization Strategies

Industrial 2,6-dichloro-4-nitroaniline production generates several waste streams that require careful management and present opportunities for valuable byproduct recovery. Hydrogen chloride gas represents the most significant byproduct, typically containing 95-99% hydrogen chloride with recovery efficiencies of 95-98% through aqueous absorption [22] [23].

The recovered hydrogen chloride finds immediate application in hydrochloric acid production, creating a valuable revenue stream that significantly improves process economics [22]. Modern hydrogen chloride synthesis units incorporate waste heat recovery systems that can generate high-pressure steam, further enhancing energy efficiency [17].

Spent acetic acid streams containing 80-95% acetic acid with 5-20% water content undergo distillation and rectification for recycling to the synthesis process [1]. Recovery efficiencies typically achieve 85-90%, substantially reducing raw material consumption and waste generation. The water content in recovered acetic acid must be controlled to maintain optimal reaction conditions.

Organic solvent streams, primarily consisting of 1,2-dichloroethane from liquid-liquid processes, undergo distillation for purification and reuse [2]. Recovery efficiencies of 80-95% are achievable, making solvent recycling economically attractive while reducing environmental impact.

Waste heat management represents an underutilized opportunity in chlorination processes. The exothermic nature of chlorination reactions generates substantial low-grade thermal energy that can be recovered through heat exchanger systems [24] [19]. Modern installations achieve heat recovery efficiencies of 60-75%, generating steam for plant utilities or nearby industrial users.

Solid waste streams consisting primarily of filter cake and spent materials require appropriate handling and disposal. Solvent washing and drying can reduce the volume of hazardous waste requiring incineration or specialized disposal [25]. In some cases, spent materials can be processed to recover valuable metal components or other reusable substances.

Environmental impact mitigation strategies focus on minimizing emissions and effluent generation while maximizing resource recovery [24] [16]. Modern plants incorporate comprehensive emission control systems including scrubbers for chlorine and hydrogen chloride gases, wastewater treatment for aqueous streams, and thermal oxidation for organic emissions. These systems ensure compliance with environmental regulations while often recovering valuable byproducts that improve overall process economics.

Purity

Physical Description

DryPowder

ODOURLESS YELLOW CRYSTALS.

Color/Form

Yellow crystals

XLogP3

Exact Mass

Boiling Point

Density

LogP

log Kow = 2.80 at 25 °C

1.80

Odor

Appearance

Melting Point

191.0 °C

195 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 207 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 203 of 207 companies with hazard statement code(s):;

H300 (96.55%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (96.55%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (96.55%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (96.55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (96.55%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

1.20e-06 mmHg

0.16 mPa at 20 °C; 0.26 mPa /1.95X10-6 mm Hg/ at 25 °C

Vapor pressure, Pa at 20 °C: 0.00016

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals

Methods of Manufacturing

DIRECT CHLORINATION OF 4-NITROANILINE WITH SULFURYL CHLORIDE; ACETYLATION OF ANILINE FOLLOWED BY REACTION WITH NITRIC ACID, CHLORINATION, & HYDROLYSIS OF THE AMIDE

General Manufacturing Information

Benzenamine, 2,6-dichloro-4-nitro-: ACTIVE

Over 200,000 pounds of 2,6-dichloro-4-nitroaniline (dichloran) is applied annually throughout the United States; it's primary uses as a fungicide are on celery, lettuce, and grapes; it is primarily used in California and the Pacific Northwest.

The WHO Recommended Classification of Pesticides by Hazard identifies dicloran (technical grade) as Class III: slightly hazardous; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

Product analysis by gas liquid chromatography. Residues determined by gas liquid chromatography with electron capture detector.

TO IDENTIFY DICHLORAN ON THIN-LAYER CHROMATOGRAMS DIAZOTIZE & COUPLE DICHLORAN TO N-(1-NAPHTHYL)ETHYLENE-DIAMINE FORMING PURPLISH RED COLOR DETERMINED @ 515 NM.

A COMPARISON OF TWO GAS-LIQUID CHROMATOGRAPHY METHODS AND UV ABSORPTION FOR THE ANALYSIS OF HERBICIDES IN FOODS. GAS-LIQUID CHROMATOGRAPY WITH ELECTRON CAPTURE DETECTION WAS MOST APPROPRIATE METHOD FOR DETECTING DICHLORAN.

For more Analytic Laboratory Methods (Complete) data for 2,6-DICHLORO-4-NITROANILINE (8 total), please visit the HSDB record page.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Stability Shelf Life

Dates

Degradation of Dicloran in Irradiated Water-Sediment Systems

Emily N Vebrosky, Laura M Basirico, Kevin L ArmbrustPMID: 31257874 DOI: 10.1021/acs.jafc.9b01347

Abstract

Shallow water systems are uniquely susceptible to environmental processes such as photolysis and hydrolysis that can influence the dissipation of pesticides into sediments. The fungicide dicloran has previously been shown to undergo photolysis and is reported to dissipate in soils and sediments. The photodegradation and dissipation of dicloran in freshwater and seawater was monitored in a laboratory-simulated shallow water system. While no difference was observed between freshwater and seawater systems in the presence of simulated sunlight, the dissipation of dicloran in dark trial systems differed between salinities; 30% of the applied mass dissipated into the sediment in freshwater vs 22% in seawater, and the photodegradation rate and half-life were also impacted by the presence of sediment. The potential for dicloran to dissipate and photodegrade affects the overall behavior of dicloran between waters. Differences in chemical behavior with sediment presence and potential for photodegradation have the capacity to impact organisms within the ecosystem and suggest that these factors may need to be implemented into chemical exposure assessments dependent upon location.Potential risk to human skin cells from exposure to dicloran photodegradation products in water

Wei Xu, Emily N Vebrosky, Kevin L ArmbrustPMID: 30343185 DOI: 10.1016/j.envint.2018.10.010

Abstract

Exposure to sunlight and certain pesticides can induce phototoxic responses. Long- and short-term exposure to the photoactivated pesticides can cause a variety of skin diseases. However, assessment of pesticide phototoxicity on human skin is difficult. In the present study, human skin keratinocytes were cultured in several forms: monolayer cell sheet, three-dimensional culture, and keratinocyte-fibroblast co-culture. A common fungicide, dicloran (DC, 2,6‑dichloro‑4‑nitroaniline), was irradiated with simulated sunlight for 2 (DC-PD-2h) and 4 (DC-PD-4h) hours. Dicloran, and two purified intermediate photodegradation products, 2‑chloro‑1,4‑benzoquinone (CBQ) and 1,4‑benzoquinone (BQ), were applied in toxicity tests independently with the keratinocyte culture models. The cell migration, cell differentiation, pro-inflammatory molecule production, and dermal fibroblast cell activation were all measured in the keratinocytes treated with the chemicals described above. These parameters were used as references for dicloran phototoxicity assessment. Among all tested chemicals, the DC-PD-4h and BQ demonstrated elevated toxicities to the keratinocytes compared to dicloran based on our results. The application of DC-PD-4h or BQ significantly delayed the migration of keratinocytes in monolayer cell sheets, inhibited the keratinocyte differentiation, increased the production of pro-inflammatory molecules by 3D keratinocyte culture, and enhanced the ability of 3D cultured keratinocytes in the activation of co-cultured dermal fibroblast cells. In contrast, dicloran, DC-PD-2h, and CBQ showed minimal effects on the keratinocytes in all assays. The results suggested that the four-hour photodegraded dicloran was likely to induce inflammatory skin diseases in the natural human skin. The 1,4‑benzoquinone, which is the predominant degradation product detected following 4 h of irradiation, was the main factor for this response. Photoactivation increased the risk of skin exposed to dicloran in nature. Our models provided an efficient tool in the assessment of toxicity changes in pesticide following normal use practices under typical environmental conditions.Photodegradation of Dicloran in Freshwater and Seawater

Emily N Vebrosky, Parichehr Saranjampour, Donald G Crosby, Kevin L ArmbrustPMID: 29474091 DOI: 10.1021/acs.jafc.8b00211

Abstract

Dicloran appears to be a model pesticide for investigating photodegradation processes in surface waters. Photodegradation processes are particularly relevant to this compound as it is applied to crops grown in proximity to freshwater and marine ecosystems. The photodegradation of dicloran under simulated sunlight was measured in distilled water, artificial seawater, phosphate buffer, and filter-sterilized estuarine water to determine its half-life, degradation rate, and photodegradation products. The half-life was approximately 7.5 h in all media. There was no significant difference in the rate of degradation between distilled water and artificial seawater for dicloran. For the intermediate products, a higher concentration of 2-chloro-1,4-benzoquinone was measured in artificial seawater versus distilled water, while a slightly higher concentration of 1,4-benzoquinone was measured in distilled water versus artificial seawater. The detection of chloride and nitrate ions after 2 h of light exposure suggests photonucleophilic substitution contributes to the degradation process. Differences in product distributions between water types suggest that salinity impacts on chemical degradation may need to be addressed in chemical exposure assessments.Scedo-Select III: a new semi-selective culture medium for detection of the Scedosporium apiospermum species complex

Trâm Pham, Sandrine Giraud, Gaëlle Schuliar, Amandine Rougeron, Jean-Philippe BoucharaPMID: 25841055 DOI: 10.1093/mmy/myv015

Abstract

The Scedosporium apiospermum complex is responsible for a large variety of infections in human. Members of this complex have become emerging fungal pathogens with an increasing occurrence in patients with underlying conditions such as immunosuppression or cystic fibrosis. A better knowledge of these fungi and of the sources of contamination of the patients is required and more accurate detection methods from the environment are needed. In this context, a highly selective culture medium was developed in the present study. Thus, various aliphatic, cyclic, or aromatic compounds were tested as the sole carbon source, in combination with some inorganic nitrogen sources and fungicides. The best results were obtained with 4-hydroxy-benzoate combined with ammonium sulfate and the fungicides dichloran and benomyl. This new culture medium called Scedo-Select III was shown to support growth of all species of the S. apiospermum complex. Subsequently, this new culture medium was evaluated successfully on water and soil samples, exhibiting higher sensitivity and selectivity than the previously described SceSel+ culture medium. Therefore, this easy-to-prepare and synthetic semi-selective culture medium may be useful to clarify the ecology of these fungi and to identify their reservoirs in patients' environment.Evaluation of dicloran phototoxicity using primary cardiomyocyte culture from Crassostrea virginica

Wei Xu, Emily N Vebrosky, Mackenzie L Richards, Kevin L ArmbrustPMID: 29432924 DOI: 10.1016/j.scitotenv.2018.02.022

Abstract

Dicloran is a commonly used fungicide throughout the Southern and Western United States. Runoff of dicloran from agriculture systems to nearby waterbodies can accumulate in the organisms that inhabit those areas. Although severe damage of dicloran to ecological systems has not been reported, its toxicity has been modified by photodegradation. The objective of this study is to assess the changes of dicloran toxicities during photo exposure using a reliable in vitro biological model. In the present investigation, the photodegradation of dicloran in vitro showed over 90% of dicloran was degraded within 24h of UV exposure in water. Two major intermediate degradation products, 2-chloro-1,4-benzoquinone (CBQ) and 1,4-benzoquinone (BQ), were detected upon UV exposure of dicloran; however, they were rapidly degraded via photolysis. To estimate the impact of the phototoxicity of dicloran to aquatic organisms, we developed an in vitro cell culture system using the C. virginica cardiomyoctes (CvCMs) which were isolated from heart tissues and formed beating cell clusters. The CvCM clusters were treated with irradiated dicloran or the two intermediate standards, CBQ and BQ, and they showed up to 41% decrease in beating rates compared to control cell clusters. Expression levels of selected genes: def, hsp70, and cam, were upregulated in response to stimulations of UV irradiated dicloran and the two standard intermediates. The four-hour irradiated dicloran also resulted in more significant inhibition in the proliferation and small cardioactive peptide β production of CvCMs than other treatment. Tested solutions of photolyzed dicloran showed elevated toxicities opposed to the standard intermediates, CBQ and BQ, suggesting additive toxicity of these dicloran products or toxicity due to other unidentified degradation products. Results of this study supported our hypothesis that the degradation of dicloran caused by photo irradiation results in an elevated toxicity which can be evaluated by the in vitro CvCM model.Simultaneous conduction of two- and three-phase hollow-fiber-based liquid-phase microextraction for the determination of aromatic amines in environmental water samples

Yong Tao, Jing-Fu Liu, Thanh Wang, Gui-Bin JiangPMID: 19108841 DOI: 10.1016/j.chroma.2008.11.094

Abstract

This paper describes a simultaneously performed two-/three-phase hollow-fiber-based liquid-phase microextraction (HF-LPME) method for the determination of aromatic amines with a wide range of pK(a) (-4.25 to 4.6) and logK(OW) (0.9-2.8) values in environmental water samples. Analytes including aniline, 4-nitroaniline, 2,4-dinitroaniline and dicloran were extracted from basic aqueous samples (donor phase, DP) into the microliter volume of organic membrane phase impregnated into the pores of the polypropylene hollow fiber wall, then back extracted into the acidified aqueous solution (acceptor phase, AP) filling in the lumen of the hollow fiber. The mass transfer of the analytes from the donor phase through the organic membrane phase into acceptor phase was driven by both the counter-coupled transport of hydrogen ions and the pH gradient. Afterwards, the hollow fiber was eluted with 50 microL methanol to capture the analytes from both the organic membrane and the acceptor phase. Factors relevant to the enrichment factors (EFs) were investigated. Under the optimized condition (DP: 100 mL of 0.1 M NaOH with 2 M Na(2)SO(4); organic phase: di-n-hexyl with 8% trioctylphosphine oxide (TOPO); AP: 10 microL of 8 M HCl; extraction time of 80 min), the obtained EFs were 405-2000, dynamic linear ranges were 5-200 microg/L (R>0.9976), and limits of detection were 0.5-1.5 microg/L. The presence of humic acid (0-25 mg/L dissolved organic carbon) had no significant effect on the extraction efficiency. The proposed procedure worked very well for real environmental water samples with microgram per liter level of analytes, and good spike recoveries (80-103%) were obtained.A multi-lysimeter investigation on the mobility and persistence of pesticides in the loam soil of the Fucino Plain (Italy)

Fabrizio Ruggieri, Angelo Antoni D'Archivio, Maria Fanelli, Pietro Mazzeo, Emiliana PaolettiPMID: 18528542 DOI: 10.1039/b800559a

Abstract

In order to evaluate the impact of intensive horticulture on the water resources of the Fucino Plain, one of the most important agricultural settlements of Central Italy, the mobility and persistence in the soil of five commonly used pesticides was investigated by means of multi-lysimeter experiments. The fate of simazine, carbaryl, dicloran, linuron and procymidone was evaluated in the laboratory under experimental conditions simulating as closely as possible both pesticide application and irrigation practices required by the local crops. An efficient extraction procedure followed by chromatographic analysis, allowing the simultaneous determination of the applied chemicals, was used to monitor the pesticide residues in the soil columns as a function of time from application and depth. The experiment, carried out for about 60 days, revealed that soil contamination apparently involves only the surface layer since none of the investigated pesticides was detected at depths greater than 20-30 cm. However, the five pollutants exhibit a quite different behaviour that can be related to their physico-chemical properties.Indoor airborne fungal pollution in newborn units in Turkey

Rasime Demirel, Burhan Sen, Duygu Kadaifciler, Aysegul Yoltas, Suzan Okten, Evrim Ozkale, Derya Berikten, Robert A Samson, Alev Haliki Uztan, Neriman Yilmaz, Ozlem Abaci Gunyar, Halide Aydogdu, Ahmet Asan, Merih Kivanc, Soner Ozdil, Erhan SakartepePMID: 28667414 DOI: 10.1007/s10661-017-6051-y

Abstract

Pathogenic and/or opportunistic fungal species are major causes of nosocomial infections, especially in controlled environments where immunocompromised patients are hospitalized. Indoor fungal contamination in hospital air is associated with a wide range of adverse health effects. Regular determination of fungal spore counts in controlled hospital environments may help reduce the risk of fungal infections. Because infants have inchoate immune systems, they are given immunocompromised patient status. The aim of the present study was to evaluate culturable airborne fungi in the air of hospital newborn units in the Thrace, Marmara, Aegean, and Central Anatolia regions of Turkey. A total of 108 air samples were collected seasonally from newborn units in July 2012, October 2012, January 2013, and April 2013 by using an air sampler and dichloran 18% glycerol agar (DG18) as isolation media. We obtained 2593 fungal colonies comprising 370 fungal isolates representing 109 species of 28 genera, which were identified through multi-loci gene sequencing. Penicillium, Aspergillus, Cladosporium, Talaromyces, and Alternaria were the most abundant genera identified (35.14, 25.40, 17.57, 2.70, and 6.22% of the total, respectively).Evaluation of dicloran's contribution to the mutagenic activity of Cristais River, Brazil, water samples

Danielle Palma de Oliveira, Maureen Sakagami, Sarah Warren, Fábio Kummrow, Gisela de Aragão UmbuzeiroPMID: 19408971 DOI: 10.1897/09-103.1

Abstract

2,6-Dichloro-4-nitroaniline (dicloran) is a mutagenic aromatic amine used as an agricultural fungicide and in the synthesis of disperse dyes. It is a known mutagen (Salmonella/microsome assay) in strains TA98 and TA100. Dicloran was initially detected, but not quantified, in the Cristais River, Brazil. The objective of the present study was to estimate the contribution of dicloran to mutagenic activity in samples from this river. Dicloran was found in the raw water at 0.14 microg/L but not in the treated water. Comparison of mutagenic potencies in Salmonella strain YG1041 for dicloran and the river water sample indicated that dicloran contributed less than 0.1% of total mutagenic activity.Calcium-chelating alizarin and other anthraquinones inhibit biofilm formation and the hemolytic activity of Staphylococcus aureus

Jin-Hyung Lee, Yong-Guy Kim, Shi Yong Ryu, Jintae LeePMID: 26763935 DOI: 10.1038/srep19267